molecular formula C19H22F3NO4 B3133728 Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate CAS No. 397844-32-5

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate

Cat. No. B3133728
CAS RN: 397844-32-5
M. Wt: 385.4 g/mol
InChI Key: ULZGGKVGICPFOU-UHFFFAOYSA-N
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Description

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate, also known as MAK-4, is a synthetic organic compound. Its molecular weight is 385.4 g/mol . Unfortunately, due to legal restrictions related to patent products, the sale of this compound is prohibited .

  • Physical and Chemical Properties Analysis

    • Customs Codes : Not provided in the retrieved sources .
  • Scientific Research Applications

    Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate has a variety of potential applications in the scientific community. It has been used as a probe molecule to study the structure and function of enzymes and proteins. It has also been used as a substrate in enzyme kinetic studies. Additionally, this compound 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate has been used in studies of enzyme inhibition and in the development of new drugs.

    Mechanism of Action

    Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate acts as a substrate for enzymes and proteins. The compound is able to bind to the active site of the enzyme or protein and can be used as a substrate for the enzyme or protein. The compound is also able to interact with other molecules in the enzyme or protein active site, which can lead to changes in the enzyme or protein activity.
    Biochemical and Physiological Effects
    This compound 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate has been shown to have a variety of biochemical and physiological effects. The compound has been shown to affect the activity of enzymes and proteins, as well as to interact with other molecules in the active site of the enzyme or protein. The compound has also been shown to have an effect on the structure and function of cells, and to interact with other molecules in the cell. Additionally, the compound has been shown to have an effect on the metabolism of certain molecules, and to interact with other molecules in the metabolic pathways.

    Advantages and Limitations for Lab Experiments

    Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate has several advantages for laboratory experiments. The compound is relatively inexpensive, readily available, and has a low toxicity. Additionally, the compound is stable and can be stored for long periods of time. The compound is also soluble in a variety of solvents and can be used in a variety of experiments.
    The compound does have some limitations for laboratory experiments. The compound is not very water soluble, which can limit its use in aqueous experiments. Additionally, the compound can be difficult to purify and can be difficult to handle in the laboratory.

    Future Directions

    Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate has a variety of potential future applications. The compound

    properties

    IUPAC Name

    methyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]-2-(trifluoromethyl)hex-5-enoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H22F3NO4/c1-4-6-12-18(16(24)26-3,19(20,21)22)23(13-5-2)17(25)27-14-15-10-8-7-9-11-15/h4-5,7-11H,1-2,6,12-14H2,3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ULZGGKVGICPFOU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C(CCC=C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H22F3NO4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID501125610
    Record name Methyl 2-[[(phenylmethoxy)carbonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-5-hexenoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501125610
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    385.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    397844-32-5
    Record name Methyl 2-[[(phenylmethoxy)carbonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-5-hexenoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=397844-32-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Methyl 2-[[(phenylmethoxy)carbonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-5-hexenoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501125610
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate
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    Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate
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    Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate
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    Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate
    Reactant of Route 5
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    Reactant of Route 6
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    Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate

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